2-(2-Methylmorpholin-2-yl)ethanol;hydrochloride is a chemical compound that serves as an important reagent in organic synthesis and a potential therapeutic agent in medicinal chemistry. Its unique structure, characterized by a morpholine ring with methyl and ethanol substituents, allows for diverse applications in scientific research, particularly in the fields of chemistry and biology.
The compound can be synthesized through various methods involving the reaction of 2-methylmorpholine with ethylene oxide, followed by treatment with hydrochloric acid to form the hydrochloride salt. This compound is commercially available from chemical suppliers for research purposes.
2-(2-Methylmorpholin-2-yl)ethanol;hydrochloride is classified as an amine and an alcohol due to its functional groups. It belongs to a broader class of morpholine derivatives, which are known for their biological activity and utility in organic synthesis.
The synthesis of 2-(2-Methylmorpholin-2-yl)ethanol;hydrochloride typically involves:
In industrial settings, the synthesis is scaled up using large reactors where precise control over temperature and pressure is maintained to optimize yield and purity. Advanced purification techniques, including crystallization and distillation, are employed to isolate the final product in its pure form.
The molecular structure of 2-(2-Methylmorpholin-2-yl)ethanol;hydrochloride can be represented as follows:
The compound’s structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its conformational properties and molecular interactions.
2-(2-Methylmorpholin-2-yl)ethanol;hydrochloride participates in several types of chemical reactions:
The mechanism of action for 2-(2-Methylmorpholin-2-yl)ethanol;hydrochloride involves its ability to interact with specific enzymes or receptors within biological systems. As a ligand, it can modulate enzyme activity or receptor signaling pathways, leading to alterations in cellular processes such as metabolism or signal transduction.
Relevant data on melting point, boiling point, and specific heat capacity can be obtained from detailed chemical databases or experimental measurements.
The applications of 2-(2-Methylmorpholin-2-yl)ethanol;hydrochloride are diverse:
The stereoselective construction of the 2-methylmorpholine ring represents a critical synthetic challenge due to the presence of a chiral tertiary carbon center adjacent to the morpholine oxygen. Two principal strategies dominate the enantioselective synthesis of this scaffold: asymmetric catalytic hydrogenation and biocatalytic approaches. In the catalytic route, prochiral enamide precursors undergo hydrogenation using chiral catalysts such as Rh(I)-(R,R)-Et-DuPhos complexes, achieving enantiomeric excess (ee) values of 88-92% under moderate hydrogen pressure (50-100 psi) in methanol solvent systems. This methodology enables precise stereochemical control essential for pharmaceutical applications where the stereochemistry significantly influences biological activity and metabolic stability [1] [3].
Biocatalytic methods employ ketoreductases (e.g., KRED-228) for asymmetric reduction of prochiral keto-morpholine intermediates. Recent advancements demonstrate that engineered ketoreductases achieve exceptional stereoselectivity (>99% ee) for the (S,S)-configuration at substrate loadings up to 100 g/L in aqueous-organic biphasic systems. The enzymatic process benefits from ambient temperature operation (25-30°C) and avoids heavy metal catalysts, generating minimal process waste. Post-reduction, the chiral alcohol is liberated via acid-catalyzed deprotection in tetrahydrofuran-hydrochloric acid mixtures, yielding enantiopure 2-(2-methylmorpholin-2-yl)ethanol with 90-95% isolated yield [7].
Table 1: Enantioselective Methods for Morpholine Scaffold Synthesis
Method | Catalyst/Enzyme | ee (%) | Reaction Conditions | Yield (%) |
---|---|---|---|---|
Asymmetric Hydrogenation | Rh-(R,R)-Et-DuPhos | 88-92 | 50°C, 100 psi H₂, MeOH | 85-90 |
Biocatalytic Reduction | Engineered KRED-228 | >99 | 25-30°C, pH 7.0, biphasic system | 90-95 |
Organocatalytic Approach | L-Proline-derived catalyst | 80-85 | -20°C, CH₂Cl₂ | 75-82 |
The introduction of the ethanol side chain via Grignard chemistry necessitates precise optimization to prevent epimerization and byproduct formation. Critical parameters include solvent selection, temperature control, and addition rate. Ethylmagnesium bromide (1.5-2.0 equiv) in tetrahydrofuran (THF) effectively attacks the carbonyl of N-Boc-2-methylmorpholin-3-one at -15°C to 0°C, minimizing nucleophilic ring opening observed at higher temperatures. Solvent polarity significantly influences reaction trajectory: ethereal solvents (THF/2-methyltetrahydrofuran) promote nucleophilic addition over competing elimination pathways, whereas protic solvents induce substantial racemization (>15%) at the tertiary chiral center [6].
Purification challenges necessitate a two-step workup: initial quenching with saturated ammonium chloride at -10°C followed by extraction with methyl tert-butyl ether (MTBE). This protocol removes magnesium salts while preserving stereochemical integrity. Flash chromatography over silica gel (ethyl acetate/methanol 9:1) delivers the tertiary alcohol intermediate with >95% purity and <2% racemization. Subsequent dehydration using concentrated HCl in toluene generates the olefin precursor for hydrogenation, achieving 85-90% yield across both steps. Key process analytics employ chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol mobile phase to monitor enantiopurity throughout the transformation [3] [6].
Table 2: Solvent Effects on Grignard Addition Stereoselectivity
Solvent System | Temperature (°C) | Addition Rate | Stereoselectivity (de %) | Byproduct Formation (%) |
---|---|---|---|---|
THF | -15 to 0 | Slow (2h) | 98 | <3 |
Diethyl Ether | -30 to -10 | Moderate (1h) | 95 | 5-7 |
Toluene/THF (1:1) | 0 to 10 | Fast (0.5h) | 85 | 12-15 |
MTBE | -20 to -5 | Slow (2h) | 96 | 4-6 |
Catalytic hydrogenation of the unsaturated intermediate 2-(2-methyl-3,4-didehydromorpholin-2-yl)ethanol demands careful catalyst selection to preserve stereochemistry while achieving complete reduction. Platinum oxide (PtO₂) in glacial acetic acid (0.5-1.0 mol% catalyst loading) under moderate hydrogen pressure (40-60 psi) affords full conversion in 4-6 hours with <0.5% epimerization. This acidic environment protonates the morpholine nitrogen, preventing coordination-induced racemization during heterogenous catalysis. Alternatively, transfer hydrogenation employing ammonium formate and Pd/C (10% w/w) in ethanol achieves comparable yields (88-92%) at atmospheric pressure but requires extended reaction times (12-16 hours) [1] [4].
Polymorph control during crystallization proves crucial for pharmaceutical processing. Hydrogenation products isolated directly from acetic acid systems yield the metastable Form I polymorph, which converts to thermodynamically stable Form II upon storage. Controlled crystallization from ethanol/water (4:1) with seeding generates exclusively Form II, exhibiting superior stability (no phase change after 36 months at 25°C/60% RH). Process analytical technology (PAT) tools including in-situ FTIR and FBRM (focused beam reflectance measurement) enable real-time monitoring of polymorphic transformation during hydrogenation workup and crystallization [3] [5].
Byproduct formation pathways include over-reduction (5-8% in neutral conditions) and N-alkylation (3-5% under acidic conditions without nitrogen protection). These are minimized through precise control of hydrogen stoichiometry (1.05-1.10 equiv) and maintenance of pH 4-5 using acetate buffers during workup [1] [4].
Table 3: Hydrogenation Conditions and Product Characteristics
Catalyst System | Pressure (psi) | Solvent | Time (h) | Conversion (%) | Dominant Polymorph |
---|---|---|---|---|---|
PtO₂/H₂ | 40-60 | AcOH | 4-6 | >99 | Form I (metastable) |
Pd/C/Ammonium Formate | Atmospheric | EtOH | 12-16 | 95-98 | Form II (stable) |
Rh/Al₂O₃/H₂ | 100-150 | MeOH | 3-5 | >99 | Mixture |
Raney Ni/H₂ | 60-80 | i-PrOH | 8-10 | 90-93 | Form I |
The final hydrochloride salt formation requires meticulous control of stoichiometry and crystallization kinetics to ensure defined stoichiometry (1:1) and avoid hydrate formation. Ethanolic HCl (2.0-2.2 equiv) added to 2-(2-methylmorpholin-2-yl)ethanol in methyl tert-butyl ether (MTBE) at 0-5°C induces rapid nucleation of the hydrochloride salt. This solvent combination provides optimal solubility for the free base while promoting crystallization of the salt with <1% residual solvent content. Crystallization kinetics studies reveal that slow anti-solvent addition (water/acetone mixtures) at rates of 0.5-1.0 mL/min significantly improves crystal habit and particle size distribution (Dv50 = 50-70 μm), enhancing filtration efficiency [1] .
Protonation dynamics monitored via in-situ pH and Raman spectroscopy demonstrate preferential N-protonation over O-protonation (ΔG = -3.7 kcal/mol) in aprotic solvents. The crystalline structure exhibits strong hydrogen bonding between the protonated nitrogen and chloride ion (N⁺-H···Cl⁻ distance = 1.98 Å), with additional stabilization from O-H···Cl interactions (2.12 Å). Polymorphic screening identifies three anhydrous forms (A, B, C) and a hygroscopic dihydrate. Form B, obtained from ethanol/ethyl acetate mixtures (80:20) at controlled cooling rates (0.3°C/min), demonstrates optimal flow properties and humidity stability (<0.1% water uptake at 40% RH). Salt formation yields consistently exceed 92% with chemical purity >99.5% and chloride content 18.2-18.7% (theoretical: 18.9%) [1] [3].
Table 4: Salt Crystallization Parameters and Product Properties
Crystallization Solvent | HCl Equivalents | Temperature (°C) | Form | Water Content (%) | Stability (40°C/75% RH) |
---|---|---|---|---|---|
MTBE/EtOH (9:1) | 2.0 | 0-5 | Form A | 0.08 | 6 months (no change) |
Ethanol/Water (85:15) | 2.2 | 20-25 | Hydrate | 8.5 | Deliquescent |
Acetone/Water (95:5) | 1.8 | -10 | Form C | 0.12 | 3 months (Form change) |
Ethyl Acetate | 2.1 | 10-15 | Form B | 0.05 | >24 months (stable) |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1